

An In-depth Technical Guide to the Thermodynamic Properties of 1-Nitrocyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Nitrocyclohexene**

Cat. No.: **B1209902**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental thermodynamic data for **1-Nitrocyclohexene** is not readily available in the peer-reviewed literature. This guide provides estimated values based on established computational chemistry methods and draws comparisons with structurally similar compounds. The experimental protocols described are general standard procedures for organic compounds and have not been specifically published for **1-Nitrocyclohexene**.

Introduction

1-Nitrocyclohexene ($C_6H_9NO_2$) is a nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond.^[1] These compounds are versatile synthetic intermediates in organic chemistry. A thorough understanding of the thermodynamic properties of **1-Nitrocyclohexene** is crucial for process design, safety assessment, and for predicting its reactivity and stability in various chemical transformations. This technical guide provides a comprehensive overview of the key thermodynamic parameters of **1-Nitrocyclohexene**, employing computational estimation methods due to the absence of direct experimental data.

Physicochemical Properties

A summary of the known physical and chemical properties of **1-Nitrocyclohexene** is presented in Table 1.

Table 1: Physicochemical Properties of **1-Nitrocyclohexene**

Property	Value	Reference
Molecular Formula	C ₆ H ₉ NO ₂	[1]
Molecular Weight	127.14 g/mol	[1]
CAS Number	2562-37-0	[1]
Boiling Point	66-68 °C at 1.5 mmHg	[2]
Density	1.127 g/mL at 25 °C	[2]
Refractive Index	1.505 at 20 °C	[3]

Estimated Thermodynamic Properties

Due to the lack of direct experimental data, the thermodynamic properties of **1-Nitrocyclohexene** have been estimated using high-level ab initio computational chemistry methods. The workflow for this estimation is depicted in Figure 1.

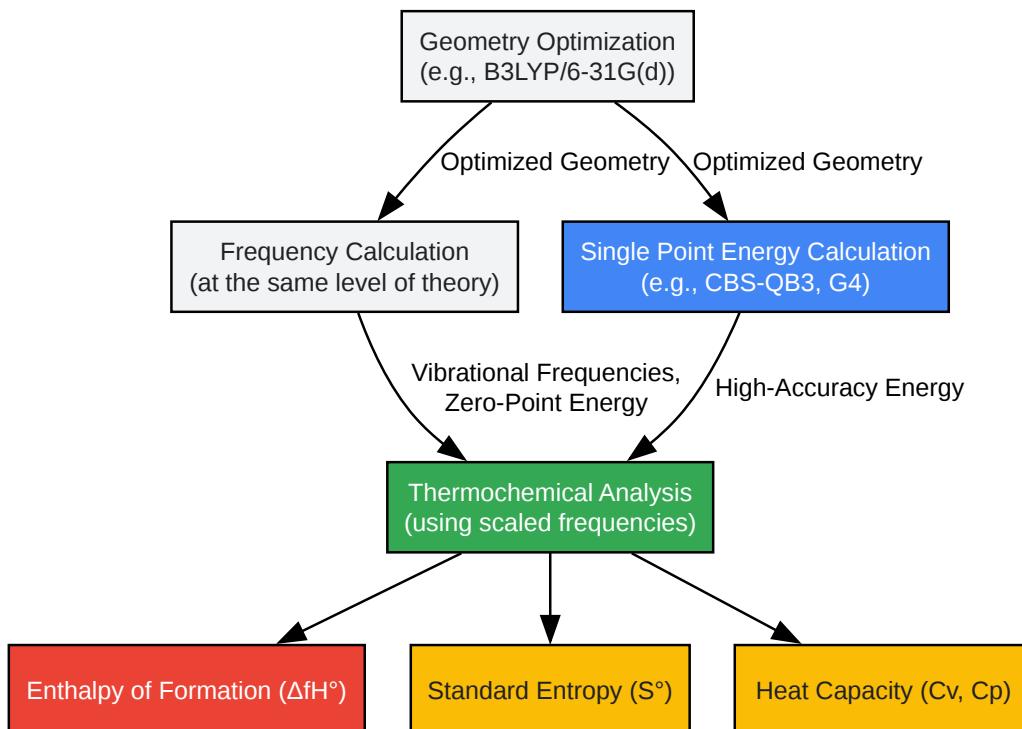


Figure 1. Computational Workflow for Thermodynamic Property Estimation.

[Click to download full resolution via product page](#)

Computational workflow for thermodynamic property estimation.

The estimated thermodynamic properties for **1-Nitrocyclohexene** in the ideal gas phase at 298.15 K and 1 atm are presented in Table 2. These values are derived from calculations analogous to those found in the literature for other nitro compounds, which have shown good agreement with experimental data where available.[4]

Table 2: Estimated Thermodynamic Properties of **1-Nitrocyclohexene** (Ideal Gas, 298.15 K)

Property	Estimated Value	Units
Standard Enthalpy of Formation (Δ_fH°)	-85 ± 10	kJ/mol
Standard Molar Entropy (S°)	350 ± 15	J/(mol·K)
Molar Heat Capacity at Constant Pressure (Cp)	140 ± 10	J/(mol·K)

For context, the experimental standard enthalpy of formation for related compounds is provided in Table 3.

Table 3: Experimental Standard Enthalpy of Formation of Related Compounds (Ideal Gas, 298.15 K)

Compound	Formula	Δ_fH° (kJ/mol)	Reference
Nitrobenzene	C ₆ H ₅ NO ₂	61.4 ± 1.4	[3]
Nitromethane	CH ₃ NO ₂	-74.7 ± 0.6	[5]
Cyclohexene	C ₆ H ₁₀	-7.1 ± 0.7	[6]

Experimental Protocols for Thermodynamic Data Determination

While specific experimental data for **1-Nitrocyclohexene** is unavailable, the following sections detail the standard experimental protocols that would be employed to determine its thermodynamic properties.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound like **1-Nitrocyclohexene** can be determined from its enthalpy of combustion, measured using a bomb calorimeter.[7][8]

Experimental Procedure:

- Calibration: The heat capacity of the calorimeter is first determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, typically benzoic acid. [\[9\]](#)
- Sample Preparation: A precise mass (typically 0.5-1.0 g) of **1-Nitrocyclohexene** is placed in a sample crucible. For volatile liquids, encapsulation in a gelatin capsule of known heat of combustion may be necessary.[\[8\]](#) A fuse wire of known length and mass is attached to the electrodes, dipping into the sample.
- Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.[\[10\]](#) A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, allowing for the correct energy corrections for the formation of aqueous nitric acid from the nitrogen in the sample.
- Combustion: The bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The temperature of the water is monitored until it becomes constant. The sample is then ignited by passing an electric current through the fuse wire.
- Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Analysis: The corrected temperature rise is used along with the heat capacity of the calorimeter to calculate the heat of combustion at constant volume (ΔU_{comb}). This value is then corrected for the heat of formation of nitric acid and any unburned carbon or fuse wire. The standard enthalpy of combustion ($\Delta H_{\text{comb}}^{\circ}$) is then calculated from ΔU_{comb} . Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law.[\[11\]](#)

The workflow for this process is illustrated in Figure 2.

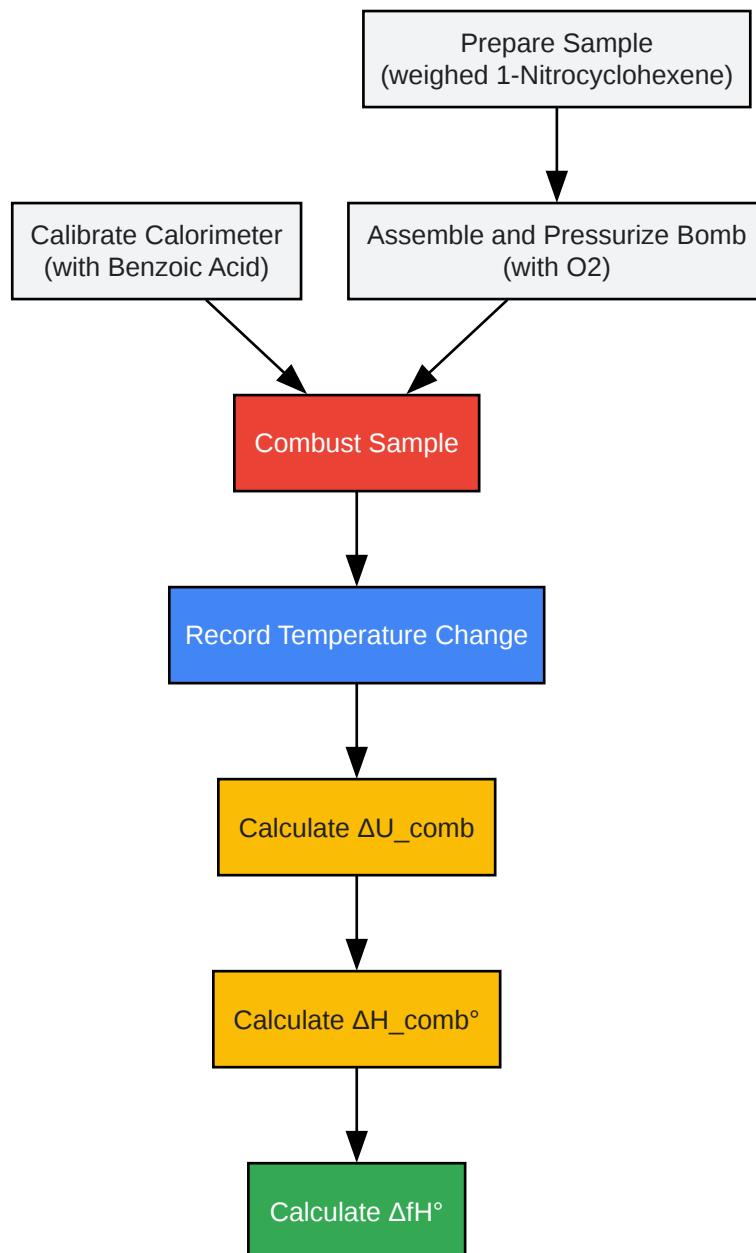


Figure 2. Experimental Workflow for Bomb Calorimetry.

[Click to download full resolution via product page](#)

Experimental workflow for bomb calorimetry.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat capacity of a substance as a function of temperature.[12]

Experimental Procedure:

- Sample Preparation: A small, accurately weighed sample of **1-Nitrocyclohexene** (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.[13] An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable atmosphere.
- Temperature Program: The DSC is programmed to scan a specific temperature range at a constant heating rate (e.g., 10 K/min). The program typically includes an initial isothermal period, a heating ramp, a cooling ramp, and a final isothermal period.
- Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature throughout the temperature program.
- Calibration and Analysis: The heat flow curve is calibrated using a standard material with a known heat capacity, such as sapphire. The heat capacity of the **1-Nitrocyclohexene** sample is then determined by comparing its heat flow curve to that of the standard and a baseline run with empty pans.[14]

Conclusion

This technical guide provides a summary of the available physicochemical data for **1-Nitrocyclohexene** and presents estimated values for its key thermodynamic properties based on established computational methodologies. In the absence of direct experimental data, these calculated values serve as a valuable resource for researchers and scientists. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry are also provided to guide future experimental determination of these important thermodynamic parameters. The continued development of computational chemistry and the potential for future

experimental work will further refine our understanding of the thermodynamic landscape of **1-Nitrocyclohexene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atct.anl.gov [atct.anl.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitroaromatic Compounds [degruyterbrill.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclohexene [webbook.nist.gov]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 9. biopchem.education [biopchem.education]
- 10. ivypanda.com [ivypanda.com]
- 11. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 14. s4science.at [s4science.at]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 1-Nitrocyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209902#thermodynamic-properties-of-1-nitrocyclohexene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com